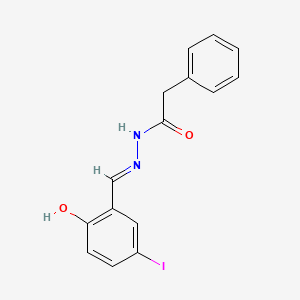
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide, also known as HIPH, is a chemical compound that has been widely studied for its potential applications in various fields. HIPH is a hydrazone derivative that has been synthesized through various methods and has been found to possess remarkable biological properties. In
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the formation of a hydrazone bond with a target molecule. The hydrazone bond is formed through the reaction of the carbonyl group of this compound with the hydrazine group of the target molecule. This reaction results in the formation of a stable covalent bond, which can inhibit the activity of the target molecule.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, including anti-tumor and anti-inflammatory activities. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown that this compound can inhibit tumor growth in animal models. In addition, this compound has been found to possess anti-inflammatory activities by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Advantages and Limitations for Lab Experiments
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, this compound also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide, including the development of new drugs based on its anti-tumor and anti-inflammatory activities, the exploration of its potential applications in materials science, and the investigation of its mechanism of action. In addition, further studies are needed to determine the toxicity and pharmacokinetics of this compound in vivo, as well as its potential for clinical use.
In conclusion, this compound, or this compound, is a hydrazone derivative that has been widely studied for its potential applications in various fields. This compound has been found to possess remarkable biological properties, including anti-tumor and anti-inflammatory activities, and has been used as a probe to study the mechanism of action of various enzymes. Although this compound has some limitations, it has several advantages for lab experiments and has promising future directions for further study.
Synthesis Methods
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide can be synthesized through various methods, including the reaction of 2-hydroxy-5-iodobenzaldehyde with 2-phenylacetylhydrazine in the presence of a base. The reaction yields this compound as a yellow crystalline solid, which can be purified through recrystallization.
Scientific Research Applications
N'-(2-hydroxy-5-iodobenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been found to possess anti-tumor and anti-inflammatory activities, making it a promising candidate for the development of new drugs. In biochemistry, this compound has been used as a probe to study the mechanism of action of various enzymes, including proteases and kinases. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks.
properties
IUPAC Name |
N-[(E)-(2-hydroxy-5-iodophenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c16-13-6-7-14(19)12(9-13)10-17-18-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,19H,8H2,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXRZELAMPOHRH-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-methyl-7-(3-nitrophenyl)-2-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6027908.png)
![2-ethyl-1-{3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B6027912.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[1-(3-cyclohexen-1-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B6027924.png)

![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B6027942.png)
![N-(3-acetylphenyl)-2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6027943.png)
![4-{[1-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B6027954.png)
![3-(4-methoxyphenyl)-N-[4-(1-piperidinylsulfonyl)phenyl]acrylamide](/img/structure/B6027958.png)
![N-(3,5-dichlorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B6027970.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B6027975.png)
![6-nitro-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6027986.png)

![methyl 2-({[(4-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6027995.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B6027996.png)